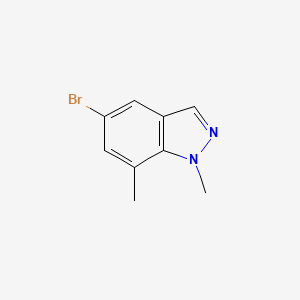

5-Bromo-1,7-dimethyl-1H-indazole

描述

Overview of Indazole Heterocycles in Organic Chemistry and Medicinal Chemistry

Indazole, also known as benzopyrazole, is a bicyclic heterocyclic aromatic organic compound composed of a benzene (B151609) ring fused to a pyrazole (B372694) ring. ontosight.ai This fusion can result in two primary tautomeric forms, 1H-indazole and 2H-indazole, with the 1H-form being the more thermodynamically stable and predominant isomer. ontosight.ailookchem.comgoogle.com A third, less common tautomer, 3H-indazole, also exists. lookchem.com

The indazole nucleus is a vital building block in both organic and medicinal chemistry. ontosight.ai While rarely found in nature, synthetic indazole derivatives are endowed with a broad spectrum of biological activities, including anti-inflammatory, anti-cancer, anti-HIV, antibacterial, and antifungal properties. ontosight.aichemimpex.comgoogle.com This wide range of pharmacological activities has made the indazole scaffold a focal point for drug discovery and development. chemimpex.comgoogle.comnih.gov Consequently, numerous indazole-containing compounds are either commercially available as drugs or are currently undergoing clinical investigation. google.com

The unique chemical properties of the indazole ring, including its ability to participate in various chemical reactions, make it a versatile tool for synthetic chemists. lookchem.com The presence of nitrogen atoms allows for modifications that can fine-tune the electronic and steric properties of the molecule, which is crucial for optimizing its interaction with biological targets.

Rationale for the Advanced Investigation of 5-Bromo-1,7-dimethyl-1H-indazole

Within the vast family of indazole derivatives, this compound emerges as a compound of significant interest, primarily as a key intermediate or building block in the synthesis of more complex and potentially therapeutic molecules. lookchem.com While dedicated research on this specific compound is not extensively published, the rationale for its investigation can be inferred from the well-documented utility of its structural analogs.

The key to its importance lies in its specific substitution pattern:

The Indazole Core: Provides the fundamental bicyclic structure known to be a pharmacologically privileged scaffold.

The 5-Bromo Substituent: The bromine atom at the 5-position is a particularly valuable feature. It serves as a versatile "handle" for introducing a wide array of other functional groups through various cross-coupling reactions, such as the Suzuki-Miyaura reaction. This allows for the systematic and diverse modification of the indazole core to create libraries of novel compounds for biological screening.

The 1,7-Dimethyl Substitution: The two methyl groups at the N-1 and C-7 positions are crucial for influencing the compound's physicochemical properties, such as solubility, lipophilicity, and metabolic stability. These factors are critical in determining the pharmacokinetic profile of a potential drug candidate. The N-1 methylation also resolves the tautomeric ambiguity of the indazole ring, providing a single, well-defined isomer.

Close analogs of this compound have been highlighted for their role in the development of targeted therapies, particularly in oncology. chemimpex.com For instance, 5-bromo-7-methyl-1H-indazole is recognized as a crucial precursor for creating novel compounds to be screened against cancer cell lines. Similarly, other dimethyl-indazole derivatives have been explored as potential anti-cancer agents. Therefore, the advanced investigation of this compound is driven by its potential to serve as a sophisticated and adaptable starting material for the synthesis of next-generation therapeutic agents.

Historical Context and Evolution of Indazole Synthesis and Derivatization

The history of indazole chemistry dates back to 1883, when Emil Fischer first characterized the indazole ring system as a pyrazole ring fused to a benzene ring. bldpharm.com Since this initial discovery, the field has evolved significantly, with the development of a vast array of synthetic methods to construct and functionalize the indazole core.

Early synthetic routes often involved classical methods that sometimes required harsh reaction conditions or resulted in mixtures of isomers. google.com For example, the direct methylation of 5-bromoindazole can produce a mixture of 5-bromo-1-methylindazole and 5-bromo-2-methylindazole, necessitating chromatographic separation. google.com

Over the decades, and particularly in recent years, more sophisticated and regioselective synthetic strategies have emerged. These modern methods often employ transition metal catalysis, such as palladium- and copper-catalyzed reactions, to achieve C-N and N-N bond formations with high efficiency and control. ontosight.ainih.gov These advancements have enabled the synthesis of a diverse range of substituted indazoles that were previously difficult to access. The development of one-pot syntheses and methods that avoid the use of toxic reagents or carcinogenic starting materials has also been a major focus of contemporary research. nih.govbldpharm.com This continuous evolution of synthetic methodologies underscores the enduring importance of the indazole scaffold in chemical research and drug development.

Structure

2D Structure

3D Structure

属性

IUPAC Name |

5-bromo-1,7-dimethylindazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9BrN2/c1-6-3-8(10)4-7-5-11-12(2)9(6)7/h3-5H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LKDVGRQGTBBLIS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC2=C1N(N=C2)C)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9BrN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40653352 | |

| Record name | 5-Bromo-1,7-dimethyl-1H-indazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40653352 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

225.08 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1092352-34-5 | |

| Record name | 5-Bromo-1,7-dimethyl-1H-indazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40653352 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 5 Bromo 1,7 Dimethyl 1h Indazole and Analogous Indazole Systems

Strategies for the Construction of the 1H-Indazole Core Structure

The formation of the bicyclic 1H-indazole core is the foundational step in the synthesis of 5-Bromo-1,7-dimethyl-1H-indazole. This can be achieved through both traditional cyclization reactions and modern transition-metal-catalyzed processes.

Classical Cyclization Approaches to Substituted Indazoles

Classical methods for indazole synthesis have long been the cornerstone of heterocyclic chemistry. A common and effective strategy involves the diazotization of appropriately substituted anilines followed by an intramolecular cyclization. For the synthesis of a 7-methyl-1H-indazole precursor, a key starting material would be a 2,6-disubstituted aniline. For instance, the synthesis of 5-bromo-7-methyl-1H-indazole can commence from 4-bromo-2,6-dimethylaniline. The process typically involves the diazotization of the aniline derivative with a reagent like sodium nitrite in an acidic medium, followed by a spontaneous or induced cyclization to form the indazole ring.

Another widely employed classical route is the reaction of ortho-haloaryl aldehydes or ketones with hydrazine. This method provides a direct pathway to the indazole core through a condensation-cyclization sequence. For example, a 2-fluoro-5-bromobenzaldehyde can be reacted with hydrazine to yield 5-bromo-1H-indazole.

The choice of starting material is crucial for introducing the necessary substituents at the correct positions from the outset.

Transition-Metal-Catalyzed Annulation and Ring-Forming Reactions

In recent years, transition-metal catalysis has emerged as a powerful tool for the construction of complex heterocyclic systems with high efficiency and selectivity. nih.gov Various metals, including palladium, copper, and rhodium, have been successfully employed to catalyze the formation of the indazole ring.

These modern approaches often involve C-H activation and annulation strategies, providing novel and atom-economical routes to substituted indazoles. For instance, rhodium(III)-catalyzed C-H activation/annulation of azobenzenes with aldehydes represents a convergent approach to N-aryl-2H-indazoles. While this specific example leads to the 2H-isomer, modifications and alternative catalytic systems can be tailored to favor the formation of the thermodynamically more stable 1H-indazole core.

Copper-catalyzed reactions have also proven valuable. For example, a one-pot, three-component reaction of 2-bromobenzaldehydes, primary amines, and sodium azide, catalyzed by a copper species, can afford 2-aryl-2H-indazoles. Again, careful selection of catalysts and reaction conditions is paramount to direct the synthesis towards the desired 1H-indazole scaffold.

Table 1: Comparison of Core Indazole Synthesis Strategies

| Method | Description | Starting Materials | Key Reagents/Catalysts | Advantages | Disadvantages |

| Classical Cyclization | Diazotization of an aniline followed by intramolecular cyclization. | Substituted anilines (e.g., 4-bromo-2,6-dimethylaniline) | Sodium nitrite, acid | Well-established, readily available starting materials. | Can generate regioisomeric mixtures, harsh reaction conditions. |

| Hydrazine Condensation | Reaction of an o-haloaryl carbonyl with hydrazine. | o-haloaryl aldehydes/ketones (e.g., 2-fluoro-5-bromobenzaldehyde) | Hydrazine | Direct route to the indazole core. | Limited by the availability of substituted carbonyl compounds. |

| Transition-Metal Catalysis | C-H activation and annulation or cross-coupling reactions. | Azobenzenes, aryl hydrazones, o-haloaryl compounds | Pd, Cu, Rh catalysts | High efficiency, selectivity, and functional group tolerance. | Catalyst cost and sensitivity, may require specialized ligands. |

Regioselective Introduction of Substituents for this compound

With the indazole core in hand, the subsequent challenge lies in the regioselective introduction of the bromo and methyl groups at the C5, N1, and C7 positions.

Selective Bromination at the C5 Position of Indazole Precursors

The introduction of a bromine atom at the C5 position can be achieved through electrophilic aromatic substitution on a 7-methyl-1H-indazole precursor. The directing effects of the fused benzene (B151609) ring and the pyrazole (B372694) nitrogen atoms influence the position of bromination. Generally, the C5 and C3 positions are the most activated towards electrophilic attack.

Selective bromination at C5 can often be accomplished using standard brominating agents such as N-bromosuccinimide (NBS) or bromine in a suitable solvent like acetic acid or a chlorinated solvent. The reaction conditions, including temperature and the choice of brominating agent, can be optimized to favor the desired C5-bromo isomer. In some cases, protecting the N1 position prior to bromination can alter the regioselectivity and may be a necessary strategic step.

N-Alkylation Strategies for N1-Methylation

The methylation of the indazole nitrogen presents a challenge of regioselectivity, as alkylation can occur at either the N1 or N2 position. The outcome of the N-alkylation is influenced by several factors, including the nature of the substrate, the alkylating agent, the base, and the solvent. nih.gov

For the synthesis of this compound, selective N1-methylation of a 5-bromo-7-methyl-1H-indazole intermediate is required. Generally, the use of a strong, non-nucleophilic base such as sodium hydride (NaH) in an aprotic solvent like tetrahydrofuran (THF) or dimethylformamide (DMF), followed by the addition of a methylating agent like methyl iodide or dimethyl sulfate, tends to favor the formation of the thermodynamically more stable N1-alkylated product. d-nb.info

The presence of a substituent at the C7 position can sterically hinder the N1 position, potentially influencing the N1/N2 ratio. However, studies have shown that even with C7 substituents, N1-alkylation can be achieved with high selectivity under appropriate conditions. nih.gov Another effective condition for N1-alkylation involves the use of cesium carbonate as the base. nih.gov

Table 2: Conditions for Regioselective N1-Methylation of Indazoles

| Base | Solvent | Methylating Agent | Typical Temperature | Regioselectivity | Reference |

| Sodium Hydride (NaH) | Tetrahydrofuran (THF) | Methyl Iodide (CH₃I) | 0 °C to room temperature | High N1 selectivity | d-nb.info |

| Cesium Carbonate (Cs₂CO₃) | Dioxane | Methyl Tosylate | 90 °C | High N1 selectivity | nih.gov |

| Potassium Carbonate (K₂CO₃) | Dimethylformamide (DMF) | Methyl Iodide (CH₃I) | Room temperature to 60 °C | Variable, often a mixture of N1 and N2 | researchgate.net |

Methods for C7-Methylation and Regiocontrol

Introducing the methyl group at the C7 position is often best accomplished by starting with a precursor that already contains this substituent. A practical approach is to begin the synthesis with a 2,6-disubstituted aniline, such as 4-bromo-2,6-dimethylaniline, as mentioned in the classical cyclization approach. This strategy ensures the C7-methyl group is in place before the indazole ring is formed, thus avoiding potential issues with regioselectivity in direct C-H methylation of the indazole core.

Synthesis of this compound

The synthesis of this compound can be approached through a multi-step process, beginning with simpler, commercially available precursors. This typically involves the formation of the indazole core followed by N-alkylation.

A plausible synthetic route to this compound involves a two-step process starting from a substituted aniline. The initial step is the formation of the 5-bromo-7-methyl-1H-indazole intermediate, which is then followed by a regioselective methylation.

Step 1: Synthesis of 5-Bromo-7-methyl-1H-indazole

The synthesis of the intermediate, 5-bromo-7-methyl-1H-indazole, can be achieved through the diazotization of a corresponding aniline, followed by an intramolecular cyclization. A common precursor for this reaction is 4-bromo-2,6-dimethylaniline.

The general procedure involves:

Diazotization: The aniline derivative is treated with a diazotizing agent, such as sodium nitrite, in the presence of a strong acid like hydrochloric acid at low temperatures (typically 0-5 °C). This reaction forms an in situ diazonium salt.

Cyclization: The diazonium salt intermediate is unstable and undergoes spontaneous intramolecular cyclization to form the indazole ring system.

A representative reaction scheme is outlined below:

Starting Material: 4-bromo-2,6-dimethylaniline Reagents: Sodium nitrite (NaNO₂), Hydrochloric acid (HCl) Intermediate: In situ diazonium salt Product: 5-Bromo-7-methyl-1H-indazole

Step 2: N-Methylation of 5-Bromo-7-methyl-1H-indazole

The final step is the regioselective methylation of the 5-bromo-7-methyl-1H-indazole intermediate to yield the target compound, this compound. The alkylation of indazoles can lead to a mixture of N-1 and N-2 isomers. However, reaction conditions can be optimized to favor the formation of the desired N-1 substituted product.

The use of a strong base, such as sodium hydride (NaH), in an aprotic polar solvent like tetrahydrofuran (THF) or dimethylformamide (DMF), followed by the addition of a methylating agent (e.g., methyl iodide), has been shown to provide good N-1 regioselectivity. researchgate.netnih.gov The steric hindrance at the N-2 position due to the adjacent methyl group at the 7-position also favors alkylation at the N-1 position.

Starting Material: 5-Bromo-7-methyl-1H-indazole Reagents: Sodium hydride (NaH), Methyl iodide (CH₃I) Solvent: Tetrahydrofuran (THF) or Dimethylformamide (DMF) Product: this compound

Table 1: Proposed Multi-step Synthesis of this compound

| Step | Starting Material | Reagents and Conditions | Product |

| 1 | 4-bromo-2,6-dimethylaniline | 1. NaNO₂, HCl, 0-5 °C2. Intramolecular cyclization | 5-Bromo-7-methyl-1H-indazole |

| 2 | 5-Bromo-7-methyl-1H-indazole | NaH, CH₃I, THF or DMF | This compound |

Optimized Reaction Conditions and Yield Enhancements

Optimizing reaction conditions is crucial for maximizing the yield and purity of the final product while minimizing reaction times and the formation of byproducts.

Diazotization and Cyclization: For the initial diazotization step, controlling the temperature is critical to prevent the decomposition of the unstable diazonium salt. Maintaining the reaction temperature between 0 and 5 °C is standard practice. The choice of acid and its concentration can also influence the reaction's efficiency.

N-Alkylation: The regioselectivity of the N-alkylation of indazoles is a well-documented challenge. Several factors can be manipulated to enhance the yield of the desired N-1 isomer:

Base and Solvent System: The combination of sodium hydride in THF is often effective for achieving high N-1 selectivity. researchgate.netnih.gov Other base-solvent systems, such as cesium carbonate in DMF, have also been employed.

Steric Effects: The presence of a substituent at the C-7 position of the indazole ring generally directs alkylation to the N-1 position due to steric hindrance.

Electronic Effects: The electronic nature of substituents on the indazole ring can also influence the N-1/N-2 ratio.

Research on the N-alkylation of various substituted indazoles has shown that steric and electronic effects of the ring substituents, as well as the nature of the alkylating agent, play a significant role in determining the regioisomeric distribution. researchgate.netnih.gov

Table 2: Factors Influencing N-1 Regioselectivity in Indazole Alkylation

| Factor | Influence on N-1 Selectivity | Rationale |

| Base/Solvent | NaH in THF often provides high N-1 selectivity. | The nature of the ion pair formed between the indazolide anion and the counter-ion can influence the site of alkylation. |

| C-7 Substituent | A bulky substituent at the C-7 position favors N-1 alkylation. | Steric hindrance around the N-2 position disfavors attack by the electrophile. |

| Alkylating Agent | The structure of the alkylating agent can impact the N-1/N-2 ratio. | Sterically demanding alkylating agents may show a higher preference for the less hindered N-1 position. |

Emerging Synthetic Technologies for Indazoles

Recent advancements in synthetic chemistry have introduced more efficient and environmentally friendly methods for the synthesis of indazoles and their derivatives.

Microwave-assisted organic synthesis has emerged as a powerful tool for accelerating chemical reactions. ajrconline.orgajrconline.org This technique offers several advantages over conventional heating methods, including:

Reduced Reaction Times: Reactions that typically take hours to complete can often be performed in minutes.

Increased Yields: The rapid and uniform heating provided by microwaves can lead to higher product yields.

Improved Purity: The reduction in reaction time often minimizes the formation of side products.

Several studies have reported the successful synthesis of indazole derivatives using microwave irradiation. ajrconline.orgajrconline.orgjchr.org For example, the cyclization of aryl hydrazones to form indazoles can be efficiently carried out under microwave conditions, often in a one-pot procedure. ajrconline.orgajrconline.org

The principles of green chemistry aim to design chemical processes that are environmentally benign. In the context of indazole synthesis, this involves the use of safer solvents, catalysts, and reaction conditions.

Key green chemistry approaches include:

Use of Greener Solvents: Replacing hazardous organic solvents with more environmentally friendly alternatives like water or ethanol. Some microwave-assisted syntheses of indazoles have been successfully performed in water. jchr.org

Catalyst-Based Approaches: The use of catalysts, including transition metals and acid/base catalysts, can enhance reaction efficiency and selectivity, often under milder conditions. benthamdirect.com

A review of recent advances in indazole synthesis highlights the growing importance of catalyst-based and green chemistry approaches in the development of new synthetic methods. benthamdirect.com

Purification and Isolation Techniques for Substituted Indazoles in Research Contexts

The purification and isolation of the target compound are critical final steps in any synthetic procedure. For substituted indazoles, common techniques include:

Recrystallization: This is a widely used method for purifying solid compounds. The choice of solvent is crucial and is determined by the solubility of the desired compound and its impurities at different temperatures. A patent for separating and purifying substituted indazole isomers mentions the use of mixed solvent systems like acetone/water and tetrahydrofuran/water for recrystallization.

Column Chromatography: This technique is used to separate compounds based on their differential adsorption onto a stationary phase (e.g., silica gel). It is particularly useful for separating mixtures of isomers, such as the N-1 and N-2 alkylated indazoles, and for purifying non-crystalline products. The choice of eluent (mobile phase) is optimized to achieve the best separation.

Extraction: Liquid-liquid extraction is often used during the work-up of a reaction to separate the product from unreacted starting materials, catalysts, and other byproducts.

The purity of the isolated compound is typically confirmed using analytical techniques such as Thin-Layer Chromatography (TLC), High-Performance Liquid Chromatography (HPLC), Nuclear Magnetic Resonance (NMR) spectroscopy, and Mass Spectrometry (MS).

Advanced Functionalization and Derivatization of 5 Bromo 1,7 Dimethyl 1h Indazole

Palladium-Catalyzed Cross-Coupling Reactions at the C5-Bromo Position

The bromine atom at the C5 position of 5-Bromo-1,7-dimethyl-1H-indazole serves as a versatile handle for introducing a wide array of substituents through palladium-catalyzed cross-coupling reactions. These transformations are fundamental in constructing complex molecular architectures.

Suzuki-Miyaura Cross-Coupling for C5-Aryl and C5-Heteroaryl Linkages

The Suzuki-Miyaura cross-coupling reaction is a powerful method for forming carbon-carbon bonds. nih.govlibretexts.org In the context of this compound, it enables the introduction of various aryl and heteroaryl moieties at the C5 position. The reaction typically involves the coupling of the bromoindazole with an organoboron reagent, such as a boronic acid or a boronic ester, in the presence of a palladium catalyst and a base. nih.govlibretexts.org

The choice of catalyst, ligand, and base is critical for achieving high yields and preventing side reactions. For instance, Pd(dppf)Cl2 has been identified as a suitable catalyst for coupling 5-bromoindazoles with heteroaryl boronic acids. nih.gov The versatility of this method allows for the synthesis of a diverse library of C5-functionalized indazoles, which are valuable scaffolds in drug discovery. nih.govnih.gov

Table 1: Examples of Suzuki-Miyaura Cross-Coupling Reactions with Bromoindazoles

| Entry | Bromoindazole Derivative | Boronic Acid | Catalyst | Base | Product | Yield (%) | Reference |

|---|---|---|---|---|---|---|---|

| 1 | 5-bromo-1-ethyl-1H-indazole | N-Boc-2-pyrroleboronic acid | Pd(dppf)Cl₂ | K₂CO₃ | 5-(N-Boc-pyrrol-2-yl)-1-ethyl-1H-indazole | Good | nih.gov |

| 2 | 5-bromo-1-ethyl-1H-indazole | 2-thiopheneboronic acid | Pd(dppf)Cl₂ | K₂CO₃ | 5-(thiophen-2-yl)-1-ethyl-1H-indazole | Good | nih.gov |

This table presents illustrative examples of the Suzuki-Miyaura reaction applied to bromoindazole derivatives, highlighting the versatility of the methodology.

Buchwald-Hartwig Amination for C5-N Functionalization

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that forms a carbon-nitrogen bond between an aryl halide and an amine. wikipedia.org This reaction is instrumental for introducing amino groups at the C5 position of this compound, yielding valuable building blocks for pharmaceuticals. The reaction's success relies on the careful selection of a palladium catalyst, a phosphine (B1218219) ligand, and a base. wikipedia.orgnih.gov

Studies have shown that various bromo-indazoles can undergo efficient C-N cross-couplings with both aromatic and aliphatic secondary amines using a RuPhos-based catalyst system and a strong base like LiHMDS. nih.gov The reaction conditions are generally mild and tolerate a range of functional groups, making it a highly versatile method for synthesizing C5-amino-substituted indazoles. nih.gov

Table 2: Buchwald-Hartwig Amination of Bromoindazoles

| Entry | Bromoindazole | Amine | Catalyst System | Base | Product | Yield (%) | Reference |

|---|---|---|---|---|---|---|---|

| 1 | 4-bromo-1H-indazole | 4-(4-chlorophenyl)-4-hydroxypiperidine | RuPhos-based (P1) | LiHMDS | 4-(4-(4-chlorophenyl)-4-hydroxypiperidin-1-yl)-1H-indazole | Good | nih.gov |

| 2 | 5-bromo-1H-indazole | Various secondary amines | RuPhos-based (P1) | LiHMDS | 5-amino-substituted indazoles | Good | nih.gov |

This table showcases the application of the Buchwald-Hartwig amination for the synthesis of various amino-substituted indazoles.

Sonogashira Coupling for C5-Alkynyl Substitutions

The Sonogashira coupling reaction provides a direct route to C5-alkynyl substituted indazoles by coupling the C5-bromo position with a terminal alkyne. thieme-connect.de This reaction is typically catalyzed by a palladium complex in the presence of a copper(I) co-catalyst and a base. thieme-connect.delookchem.com The resulting alkynyl indazoles are versatile intermediates that can undergo further transformations, such as cycloaddition reactions, to generate more complex heterocyclic systems.

The reactivity of the starting bromoindazole and the choice of reaction conditions are crucial for the success of the Sonogashira coupling. For instance, sequential Sonogashira-Suzuki coupling reactions have been successfully employed with 5-bromo-3-iodoindazoles, demonstrating that the iodine atom is more reactive, allowing for selective functionalization at the C3 position first, followed by reaction at the C5-bromo position. thieme-connect.de

Table 3: Sonogashira Coupling of Bromoindazoles

| Entry | Bromoindazole Derivative | Alkyne | Catalyst System | Base | Product | Yield (%) | Reference |

|---|---|---|---|---|---|---|---|

| 1 | 5-Bromo-3-iodo-1-tosyl-1H-indazole | Phenylacetylene | PdCl₂(PPh₃)₂ / CuI | Et₃N | 3-Iodo-5-(phenylethynyl)-1-tosyl-1H-indazole | High | thieme-connect.de |

| 2 | 5-Bromo-3-iodo-1-tosyl-1H-indazole | 1-Hexyne | PdCl₂(PPh₃)₂ / CuI | Et₃N | 5-(Hex-1-yn-1-yl)-3-iodo-1-tosyl-1H-indazole | High | thieme-connect.de |

This table provides examples of the Sonogashira coupling reaction to introduce alkynyl groups onto the indazole and related imidazole (B134444) rings.

C-H Functionalization of the Indazole Nucleus

Direct C-H functionalization has emerged as a powerful and atom-economical strategy for modifying the indazole core, avoiding the need for pre-functionalized starting materials. nih.govacs.org This approach allows for the introduction of substituents at positions that are not readily accessible through classical methods.

Regioselective C3-Functionalization Strategies

The C3 position of the indazole ring is a common target for functionalization due to its influence on the biological activity of many indazole-containing compounds. chim.it Various methods have been developed for the regioselective introduction of substituents at this position.

One strategy involves the halogenation of the C3 position, typically with iodine or bromine, to create a handle for subsequent cross-coupling reactions. chim.it For instance, 5-bromo-3-iodoindazole can be prepared and then selectively functionalized at the more reactive C3-iodo position. thieme-connect.dechim.it

Another approach is the direct C-H functionalization of N-protected indazoles. For example, regioselective C3-zincation of N1-protected indazoles followed by a Negishi coupling can introduce various aryl and heteroaryl groups. chim.it

Exploration of Other C-H Activation Sites within the Indazole System

While the C3 and C5 positions are common sites for functionalization, research is also exploring the activation of other C-H bonds within the indazole system. Transition metal-catalyzed C-H activation has been shown to enable the functionalization of various positions on the indazole ring. nih.govacs.org For example, rhodium(III)-catalyzed C-H activation of azobenzenes and subsequent reaction with aldehydes provides a one-step synthesis of N-aryl-2H-indazoles. acs.orgnih.gov

Furthermore, palladium-catalyzed oxidative alkenylation has been used for the regioselective functionalization of the C7 position of the indazole ring. mdpi.com The development of new catalytic systems continues to expand the possibilities for selective C-H functionalization of the indazole nucleus, offering access to a wider range of structurally diverse derivatives. nih.govresearchgate.net

Transformations at the N1 and C7 Methyl Groups

While direct experimental data on the functionalization of the methyl groups of this compound is limited in publicly available literature, the chemical reactivity of N-methyl and aryl-methyl groups on heterocyclic systems is well-established. Based on analogous reactions, several transformations can be proposed for the N1 and C7 methyl groups of this indazole derivative.

The C7-methyl group, being attached to the aromatic ring, is amenable to reactions typical of benzylic positions. One such transformation is free-radical bromination. Under photoirradiation, N-bromosuccinimide (NBS) can be used to introduce a bromine atom, yielding the corresponding bromomethyl derivative. This product can then serve as a versatile intermediate for a variety of nucleophilic substitutions.

Furthermore, the C7-methyl group can potentially be oxidized to an aldehyde or a carboxylic acid. The use of oxidizing agents such as potassium permanganate (B83412) (KMnO4) or ceric ammonium (B1175870) nitrate (B79036) (CAN) could achieve this transformation, providing another avenue for diversification of the scaffold.

The N1-methyl group presents a different set of synthetic possibilities. Demethylation at the N1 position can be challenging but may be achieved under specific conditions using reagents like boron tribromide (BBr3) or through multi-step sequences. Alternatively, the N1-methyl group could potentially be activated for further functionalization, although this is less common for N-alkylated indazoles.

The following table summarizes potential transformations at the N1 and C7 methyl groups, based on established chemical principles.

| Position | Reaction Type | Reagents and Conditions | Potential Product |

| C7-Methyl | Benzylic Bromination | N-Bromosuccinimide (NBS), Light | 5-Bromo-7-(bromomethyl)-1-methyl-1H-indazole |

| C7-Methyl | Oxidation | KMnO4 or other strong oxidants | 5-Bromo-1-methyl-1H-indazole-7-carbaldehyde or 5-Bromo-1-methyl-1H-indazole-7-carboxylic acid |

| N1-Methyl | Demethylation | BBr3 or other demethylating agents | 5-Bromo-7-methyl-1H-indazole |

Multi-component Reactions and Combinatorial Approaches for Library Synthesis from this compound

Multi-component reactions (MCRs) are powerful tools in drug discovery and materials science, allowing for the rapid synthesis of complex molecules from simple starting materials in a single step. The structure of this compound, with its reactive bromine atom, makes it a promising candidate for inclusion in MCRs and the combinatorial synthesis of chemical libraries.

While specific examples of MCRs utilizing this compound are not extensively documented, the utility of bromo-substituted heterocycles in such reactions is well-known. For instance, the bromine atom at the C5 position can be transformed into a boronic acid or ester via a Miyaura borylation. This derivative can then participate in Suzuki-Miyaura cross-coupling reactions, which can be integrated into MCR sequences.

One can envision a combinatorial library synthesis strategy where the C5-bromo group is first converted to a boronic ester. This functionalized indazole could then be reacted with a variety of dihalides and other building blocks in a palladium-catalyzed MCR to generate a library of diverse, polycyclic indazole derivatives.

Another approach involves the initial conversion of the bromo-indazole into an organozinc or organomagnesium reagent, which could then be used in a variety of coupling reactions within a combinatorial workflow. The inherent functionality of the indazole core, combined with the versatility of the bromine handle, provides a rich platform for the generation of novel chemical entities.

The table below outlines a plausible MCR approach for library synthesis starting from this compound.

| Starting Material | Key Transformation | MCR Type | Potential Library Scaffold |

| This compound | Miyaura Borylation | Suzuki-Miyaura Coupling | 5-Aryl-1,7-dimethyl-1H-indazoles |

| This compound | Lithiation/Grignard Formation | Negishi/Kumada Coupling | 5-Alkylated/Arylated-1,7-dimethyl-1H-indazoles |

Spectroscopic and Chromatographic Methodologies for Structural Characterization of 5 Bromo 1,7 Dimethyl 1h Indazole and Its Derivatives

Comprehensive Nuclear Magnetic Resonance (NMR) Spectroscopy Analysis (¹H, ¹³C, 2D NMR) for Complete Structural Assignment.

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural determination of organic molecules. For 5-Bromo-1,7-dimethyl-1H-indazole, a complete NMR analysis would involve ¹H NMR, ¹³C NMR, and various two-dimensional (2D) NMR experiments.

¹H NMR Spectroscopy: The proton NMR spectrum would provide information on the number of different types of protons, their chemical environment, and their connectivity. The expected signals would include those for the two methyl groups (N-CH₃ and C-CH₃) and the aromatic protons on the indazole ring. The chemical shifts (δ) and coupling constants (J) of the aromatic protons would be crucial in confirming the substitution pattern.

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum would reveal the number of unique carbon atoms in the molecule. The chemical shifts of the carbons in the indazole core, the methyl carbons, and the carbon atom bearing the bromine would provide further evidence for the proposed structure.

2D NMR Spectroscopy: Techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) would be employed to establish the complete connectivity of the molecule.

COSY: Would show the coupling between adjacent protons, helping to assign the protons on the aromatic ring.

HSQC: Would correlate each proton to its directly attached carbon atom.

HMBC: Would show correlations between protons and carbons over two or three bonds, which is critical for confirming the positions of the methyl groups and the bromine atom on the indazole scaffold.

A hypothetical ¹H NMR data table based on related structures is presented below:

| Proton Assignment | Chemical Shift (ppm) | Multiplicity | Coupling Constant (J) Hz |

| H-3 | ~7.8 | s | - |

| H-4 | ~7.5 | d | ~8.5 |

| H-6 | ~7.3 | d | ~8.5 |

| N-CH₃ | ~4.0 | s | - |

| C-CH₃ | ~2.5 | s | - |

High-Resolution Mass Spectrometry (HRMS) for Elemental Composition Determination.

High-Resolution Mass Spectrometry (HRMS) is a powerful technique used to determine the precise molecular weight of a compound, which in turn allows for the determination of its elemental composition. For this compound (C₉H₉BrN₂), HRMS would be used to measure the exact mass of the molecular ion [M]⁺ or a protonated molecule [M+H]⁺. The presence of bromine would be readily identified by the characteristic isotopic pattern (approximately 1:1 ratio for ⁷⁹Br and ⁸¹Br).

A theoretical HRMS data table is as follows:

| Ion | Calculated m/z | Observed m/z |

| [M(⁷⁹Br)]⁺ | 223.9949 | (To be determined) |

| [M(⁸¹Br)]⁺ | 225.9929 | (To be determined) |

| [M(⁷⁹Br)+H]⁺ | 225.0027 | (To be determined) |

| [M(⁸¹Br)+H]⁺ | 227.0007 | (To be determined) |

Infrared (IR) Spectroscopy for Functional Group Identification.

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of this compound would be expected to show characteristic absorption bands for C-H stretching of the aromatic and methyl groups, C=C and C=N stretching within the aromatic ring system, and C-N stretching vibrations. The presence of the bromine atom might also influence the fingerprint region of the spectrum.

A table of expected IR absorption bands is provided below:

| Functional Group | Wavenumber (cm⁻¹) |

| Aromatic C-H Stretch | 3100 - 3000 |

| Aliphatic C-H Stretch | 3000 - 2850 |

| C=C/C=N Aromatic Ring Stretch | 1600 - 1450 |

| C-N Stretch | 1350 - 1250 |

Advanced Chromatographic Techniques for Purity Assessment and Isolation (e.g., HPLC, LC-MS).

Chromatographic techniques are essential for assessing the purity of a compound and for its isolation from reaction mixtures.

High-Performance Liquid Chromatography (HPLC): HPLC is a primary method for determining the purity of non-volatile compounds like this compound. A suitable reversed-phase HPLC method would be developed using a C18 column with a mobile phase consisting of a mixture of water (often with an acid modifier like formic acid or trifluoroacetic acid) and an organic solvent such as acetonitrile (B52724) or methanol. The purity would be determined by the area percentage of the main peak in the chromatogram. Commercial sources often report purities of >97% as determined by HPLC. cymitquimica.comtcichemicals.com

Liquid Chromatography-Mass Spectrometry (LC-MS): This technique combines the separation power of liquid chromatography with the detection capabilities of mass spectrometry. LC-MS is invaluable for confirming the identity of the main peak in an HPLC chromatogram and for identifying any impurities. The mass spectrometer would provide the molecular weight of the eluting components, aiding in their identification.

Single Crystal X-ray Diffraction for Definitive Solid-State Structural Elucidation.

Single crystal X-ray diffraction provides the most definitive structural information for crystalline solids. If a suitable single crystal of this compound can be grown, this technique can determine the precise three-dimensional arrangement of atoms in the crystal lattice, including bond lengths, bond angles, and intermolecular interactions. This would provide unequivocal confirmation of the connectivity and stereochemistry of the molecule in the solid state. To date, no public reports of the single-crystal X-ray structure of this specific compound have been found.

Biological Activity and Medicinal Chemistry Applications of Indazole Derivatives: Implications for 5 Bromo 1,7 Dimethyl 1h Indazole

Broad Spectrum of Pharmacological Activities of Indazole-Containing Compounds.nih.govnih.govbenthamdirect.combenthamdirect.com

Indazole derivatives are recognized for their versatile biological effects, which has led to the development of several FDA-approved drugs for various diseases. nih.govbenthamdirect.comrsc.org The therapeutic potential of these compounds spans multiple areas, including cancer, infectious diseases, inflammation, and cardiovascular and neurodegenerative disorders. nih.govtandfonline.comrsc.orgresearchgate.net

The indazole nucleus is a key feature in a number of small molecule anticancer drugs. rsc.orgrsc.org These derivatives have demonstrated significant efficacy against a variety of cancer cell lines and tumor models. nih.govrsc.org The development of indazole-based compounds as anticancer agents is a very active area of research, with many derivatives showing promising preclinical and clinical results. nih.govnih.govresearchgate.net

Several indazole-containing drugs have been approved for cancer therapy, including:

Axitinib: A potent inhibitor of vascular endothelial growth factor receptors (VEGFRs). nih.govrsc.org

Pazopanib: A multi-targeted tyrosine kinase inhibitor used in the treatment of renal cell carcinoma and soft tissue sarcoma. nih.govnih.govrsc.org

Niraparib: A selective poly(ADP-ribose) polymerase (PARP) inhibitor for the treatment of recurrent ovarian, fallopian tube, and primary peritoneal cancer. nih.govrsc.org

Entrectinib: An inhibitor of anaplastic lymphoma kinase (ALK), ROS1, and NTRK. nih.gov

Research has identified numerous other indazole derivatives with potent anticancer activities. For instance, compound 2f from a synthesized series of indazole derivatives showed significant growth inhibitory activity against several cancer cell lines, with IC₅₀ values ranging from 0.23 to 1.15 μM. rsc.org In a breast cancer cell line (4T1), compound 2f was found to inhibit proliferation, colony formation, migration, and invasion, while also promoting apoptosis. rsc.org This was associated with the upregulation of cleaved caspase-3 and Bax, and the downregulation of Bcl-2. rsc.org

| Compound/Drug | Cancer Type/Target | Key Research Findings | Reference(s) |

| Pazopanib | Renal Cell Carcinoma | FDA-approved multi-targeted tyrosine kinase inhibitor. | nih.govrsc.org |

| Niraparib | Ovarian, Breast, Prostate Cancer | FDA-approved PARP inhibitor for recurrent epithelial cancers. | nih.govrsc.org |

| Entrectinib | Anaplastic Lymphoma Kinase (ALK) positive cancers | Potent inhibitor of ALK with an IC₅₀ value of 12 nM. | nih.gov |

| Compound 106 | Fibroblast Growth Factor Receptors (FGFRs) | Inhibited FGFR1-3 with IC₅₀ values of 2.0 ± 0.4, 0.8 ± 0.3, and 4.5 ± 1.6 μM, respectively. | nih.gov |

| Compound 2f | Breast Cancer (4T1 cells) | Inhibited cell proliferation (IC₅₀ = 0.23–1.15 μM), induced apoptosis, and suppressed tumor growth in vivo. | rsc.org |

Indazole derivatives have demonstrated notable activity against a range of microbial and fungal pathogens. nih.govnih.gov These compounds have been investigated for their potential to address the growing challenge of antimicrobial resistance. nih.gov

For example, a series of novel 4-bromo-1H-indazole derivatives were developed as potential inhibitors of the filamentous temperature-sensitive protein Z (FtsZ), a crucial protein in bacterial cell division. nih.gov Among these, compound 151 was particularly effective against S. pyogenes PS with a minimum inhibitory concentration (MIC) of 4 mg/mL. nih.gov Compounds 152 and 153 showed more potent activity against penicillin-resistant Staphylococcus aureus than the reference compound 3-methoxybenzamide (B147233) (3-MBA). nih.gov

In the realm of antifungal agents, N-(2-(1H-indazol-1-yl)phenyl)-2-(trifluoromethyl)-benzamide (150 ) exhibited the highest activity against Pythium aphanidermatum and Rhizoctonia solani, with EC₅₀ values of 16.75 μg/mL and 19.19 μg/mL, respectively. nih.gov Furthermore, certain 2,3-diphenyl-2H-indazole derivatives, such as compounds 18 and 23 , have shown inhibitory effects on the in vitro growth of Candida albicans and Candida glabrata. mdpi.com

| Compound | Target Organism(s) | Activity | Reference(s) |

| Compound 151 | Streptococcus pyogenes PS | MIC = 4 mg/mL | nih.gov |

| Compounds 152 & 153 | Penicillin-resistant Staphylococcus aureus | More potent than 3-methoxybenzamide (3-MBA) | nih.gov |

| Compound 150 | Pythium aphanidermatum, Rhizoctonia solani | EC₅₀ = 16.75 μg/mL and 19.19 μg/mL, respectively | nih.gov |

| Compounds 18 & 23 | Candida albicans, Candida glabrata | In vitro growth inhibition | mdpi.com |

The structural similarity of indazoles to biological purines like adenine (B156593) and guanine (B1146940) may facilitate their interaction with biological macromolecules, contributing to their anti-inflammatory properties. researchgate.net Indazole derivatives have been shown to exert anti-inflammatory effects through various mechanisms, including the inhibition of cyclooxygenase (COX) enzymes and the modulation of pro-inflammatory cytokines. nih.govnih.gov

Commercially available non-steroidal anti-inflammatory drugs (NSAIDs) with an indazole core include Benzydamine and Bendazac. nih.gov Studies on other indazole derivatives have demonstrated their potential to inhibit the inflammatory response. nih.govresearchgate.net For instance, indazole, 5-aminoindazole (B92378), and 6-nitroindazole (B21905) significantly inhibited carrageenan-induced hind paw edema in rats in a dose- and time-dependent manner. nih.gov These compounds also showed concentration-dependent inhibition of COX-2 and pro-inflammatory cytokines such as Tumor Necrosis Factor-α (TNF-α) and Interleukin-1β (IL-1β). nih.govnih.gov The IC₅₀ value for TNF-α inhibition by indazole was 220.11 μM, while for 5-aminoindazole it was 230.19 μM. nih.gov

The therapeutic applications of indazole derivatives extend beyond cancer and infectious diseases to include cardiovascular and neurodegenerative conditions. nih.govrsc.orgresearchgate.net

In the context of cardiovascular diseases, some indazole derivatives have shown promise. nih.govbenthamdirect.comnih.gov For example, ARRY-371797, a selective p38α (MAPK14) kinase inhibitor, has undergone clinical trials for LMNA-related dilated cardiomyopathy. nih.gov Another derivative, YC-1, acts as an activator of soluble guanylyl cyclase, a key signaling molecule in the cardiovascular system, and has been developed for use in circulatory disorders. nih.gov Additionally, 7-nitroindazole (B13768) has been shown to have an anti-hypertrophic effect on the heart. nih.gov

In the field of neurodegenerative diseases, such as Alzheimer's disease, indazole derivatives are being explored as multi-target agents. nih.govnih.govmonash.edu A series of 5-substituted indazole derivatives have been shown to act as inhibitors of both cholinesterases (AChE and BuChE) and BACE1, key enzymes in the pathology of Alzheimer's. nih.gov Some of these compounds also exhibited neuroprotective effects against Aβ-induced cell death in human neuroblastoma cells and possessed anti-inflammatory and antioxidant properties. nih.gov Indazole derivatives have also been investigated as inhibitors of monoamine oxidase B (MAO-B), an enzyme linked to Parkinson's disease and age-related cognitive decline. wikipedia.org

Molecular Mechanisms of Action and Target Identification

The diverse pharmacological activities of indazole derivatives are a result of their ability to interact with a variety of biological targets. A primary mechanism through which many of these compounds exert their effects, particularly in oncology, is through the inhibition of protein kinases. rsc.orgnih.govnih.gov

Protein kinases are a large family of enzymes that play critical roles in cellular signaling pathways regulating cell growth, proliferation, differentiation, and survival. nih.gov Dysregulation of kinase activity is a common feature of many diseases, most notably cancer, making them important therapeutic targets. rsc.orgnih.gov The indazole scaffold has proven to be an effective framework for the design of specific kinase inhibitors. rsc.orgnih.gov

Many indazole-based anticancer drugs are kinase inhibitors. rsc.orgnih.gov For example, Pazopanib targets several tyrosine kinases, including VEGFRs, platelet-derived growth factor receptors (PDGFRs), and c-Kit. nih.gov The ability of indazole derivatives to act as "hinge-binding" motifs allows them to effectively compete with ATP for the active site of kinases. nih.gov

Research has led to the discovery of numerous indazole derivatives that inhibit various kinases with high potency and selectivity. nih.govnih.gov

| Kinase Target | Example Compound(s) | Key Findings | Reference(s) |

| VEGFR-2 | Axitinib, Pazopanib, Compound 13a-j | Potent inhibition of VEGFR-2, a key regulator of angiogenesis. | rsc.orgnih.gov |

| FGFR | Compound 106 | Inhibition of FGFR1-3 in the low micromolar range. | nih.gov |

| Pim Kinases | Compound 83 | Picomolar biochemical potency against all three Pim kinases. | nih.gov |

| CDK8 | Compound 112 | Selective inhibition of CDK8 with an IC₅₀ value of 53 nM. | nih.gov |

| PDK1 | Compounds 129 and 130 | Potent PDK1 activity with IC₅₀ values of 80 and 90 nM, respectively. | nih.gov |

| p38α (MAPK14) | ARRY-371797 | Selective kinase inhibitor in clinical trials for cardiomyopathy. | nih.gov |

The development of these kinase inhibitors highlights the versatility of the indazole scaffold in generating targeted therapies. nih.govnih.gov The specific substitutions on the indazole ring system are crucial for determining the target kinase and the potency of inhibition. nih.govnih.gov

G-Protein Coupled Receptor (GPCR) Modulation

Indazole derivatives have been successfully developed as modulators of G-Protein Coupled Receptors (GPCRs), particularly serotonin (B10506) (5-HT) receptors. For instance, Granisetron, an indazole-based drug, is a potent antagonist of the 5-HT3 receptor, used to manage chemotherapy-induced nausea and vomiting. nih.govnih.govguidechem.com

More directly relevant to GPCRs, recent research has focused on indazole analogs as bioisosteres of indole-containing tryptamines, which are well-known serotonergic agonists. nih.govsemanticscholar.org Studies on the indazole analogs of 5-methoxy-N,N-dimethyltryptamine (5-MeO-DMT) have shown that these compounds can act as potent agonists at 5-HT2 subtypes (5-HT2A, 5-HT2B, and 5-HT2C), which are all class A GPCRs. nih.govsemanticscholar.orgacs.org The indazole core is often favored over the indole (B1671886) nucleus for its superior metabolic stability, plasma clearance, and oral bioavailability. nih.govsemanticscholar.org Given this precedent, 5-Bromo-1,7-dimethyl-1H-indazole represents a promising starting point for designing novel GPCR modulators, where the bromo and dimethyl substitutions can be used to fine-tune potency, selectivity, and pharmacokinetic properties.

DNA Gyrase Inhibition

Bacterial DNA gyrase, a type II topoisomerase, is a clinically validated target for antibiotics. nih.govals-journal.com The development of inhibitors for its GyrB subunit offers a pathway to overcome resistance to existing antibiotics like fluoroquinolones, which target the GyrA subunit. nih.gov

Research has led to the discovery of a novel class of indazole derivatives that act as potent inhibitors of the GyrB ATPase site. nih.gov Through structure-based drug design, scientists have optimized these compounds to achieve excellent enzymatic and antibacterial activity against critical Gram-positive pathogens, including methicillin-resistant Staphylococcus aureus (MRSA). nih.gov The design strategy involved replacing a more polar pyrazolopyridone core with an indazole scaffold to improve cell penetration. nih.gov This demonstrates that the indazole nucleus is a viable pharmacophore for targeting DNA gyrase. The 5-bromo substituent on this compound could potentially form halogen bonds with the enzyme's active site, a strategy known to enhance binding affinity, making it an intriguing candidate for development in this area.

Exploration of this compound as a Novel Drug Scaffold

The versatility of the indazole ring system makes it an attractive scaffold for building libraries of new therapeutic agents. researchgate.netresearchgate.net The this compound structure is particularly valuable as a starting intermediate.

Design Principles for Novel Indazole-Based Therapeutic Agents

The design of new drugs based on the this compound scaffold can follow several established medicinal chemistry principles:

Structure-Based Drug Design: As demonstrated in the development of DNA gyrase inhibitors, using X-ray crystallography data of the target protein allows for the rational design of derivatives that fit precisely into the binding pocket. nih.gov

Bioisosteric Replacement: The indazole nucleus is an effective bioisostere for other aromatic heterocycles like indole. guidechem.comnih.govsemanticscholar.org This principle can be used to modify existing drugs to improve their properties, such as metabolic stability and bioavailability.

Molecular Hybridization: This strategy involves combining the indazole scaffold with other known pharmacophores to create hybrid molecules with potentially synergistic or novel activities. nih.gov

Exploitation of the Bromine Substituent: The bromine atom at the 5-position is a key functional handle. It can be readily used in various palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig) to introduce a wide diversity of chemical groups, allowing for systematic exploration of the structure-activity relationship (SAR). nih.govontosight.ai

In Vitro Biological Evaluation Methodologies for Derivatives

Once a library of derivatives from this compound is synthesized, a range of in vitro assays are employed to screen for biological activity. The specific methodologies depend on the therapeutic target.

| Target Class | Assay Type | Specific Examples | Purpose |

| Oncology | Antiproliferative Assays | MTT or MTS assays against cancer cell lines (e.g., A549, K562, PC-3, MCF-7, Hep-G2). nih.govcbijournal.com | To measure the cytotoxic or cytostatic effect of the compounds on cancer cells. |

| Enzyme Inhibition Assays | Kinase inhibition assays (e.g., ALK, FGFR); IDO1 inhibition assays. nih.govnih.gov | To determine the IC50 value against specific molecular targets involved in cancer progression. | |

| Apoptosis and Cell Cycle Analysis | Flow cytometry using Annexin V/PI staining; Western blot for apoptosis markers (e.g., Bcl-2). nih.govnih.gov | To elucidate the mechanism of cell death induced by the compounds. | |

| Infectious Diseases | Minimum Inhibitory Concentration (MIC) | Broth microdilution method against bacterial strains (e.g., S. aureus, E. coli). researchgate.net | To determine the lowest concentration of a compound that prevents visible growth of a microorganism. |

| Enzyme Inhibition Assays | DNA gyrase B ATPase activity assay. nih.gov | To quantify the inhibition of the specific bacterial enzyme target. | |

| Neurology/GPCRs | Receptor Binding Assays | Radioligand binding assays. | To determine the affinity (Ki) of the compounds for the target receptor. |

| Functional Assays | Calcium mobilization assays (for Gq-coupled GPCRs); cAMP assays (for Gs/Gi-coupled GPCRs). nih.govacs.org | To measure the functional activity (EC50, Emax) of the compounds as agonists or antagonists. |

In Vivo Efficacy and Toxicology Studies (Preclinical Considerations)

Promising candidates identified through in vitro screening require evaluation in animal models to assess their efficacy and safety before any clinical consideration.

Efficacy Models: The choice of model depends on the disease indication. For instance, indazole-based DNA gyrase inhibitors have been tested in mouse infection models, where the compound's ability to clear a bacterial infection is measured. nih.gov For anticancer agents, tumor xenograft models in immunocompromised mice are commonly used to evaluate the compound's ability to inhibit tumor growth.

Toxicology and Safety Pharmacology: Initial toxicity is often assessed by evaluating the compound's effect on normal, non-cancerous cell lines (e.g., HEK-293) to determine a selectivity index. nih.govjapsonline.com Preclinical in vivo toxicology studies involve administering the compound to rodents to identify the maximum tolerated dose (MTD) and to observe any adverse effects on major organ systems. Pharmacokinetic properties, such as absorption, distribution, metabolism, and excretion (ADME), are also critical components of these preclinical studies. semanticscholar.orgnih.gov

Pharmacokinetic and Pharmacodynamic Considerations for Indazole Drug Candidates

The success of a drug candidate is heavily dependent on its pharmacokinetic (PK) and pharmacodynamic (PD) profiles. The indazole scaffold is often noted for its ability to confer favorable PK properties. nih.govsemanticscholar.org

Pharmacokinetics (What the body does to the drug):

Absorption and Bioavailability: Indazole derivatives have been shown to possess good oral bioavailability, which is a desirable property for patient convenience. nih.govsemanticscholar.org

Distribution: The distribution of a drug throughout the body influences its efficacy and potential side effects. The lipophilicity of this compound derivatives can be tuned by modifying substituents to control their distribution, for example, to enhance penetration of the blood-brain barrier for CNS targets or to limit it for peripheral targets.

Metabolism: Indazoles are often more resistant to metabolic degradation compared to their indole counterparts, leading to improved plasma stability and a longer half-life. nih.govsemanticscholar.org

Excretion: The route and rate of elimination of the drug and its metabolites are crucial for determining dosing regimens.

Pharmacodynamics (What the drug does to the body): This aspect relates the concentration of the drug at its target site to the intensity of the pharmacological effect. For an indazole-based DNA gyrase inhibitor, the PD endpoint would be the extent of bacterial killing. nih.gov For a GPCR modulator, it would be the receptor occupancy and the resulting downstream signaling cascade. nih.gov Establishing a clear PK/PD relationship is essential for optimizing the dose and schedule to maximize therapeutic benefit while minimizing toxicity.

Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) Profiling

The comprehensive evaluation of a drug candidate's Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) profile is a critical component of modern drug discovery and development. This profile helps to predict the pharmacokinetic and pharmacodynamic behavior of a compound in the body, identifying potential liabilities early in the research process. For the specific compound this compound, direct ADMET data is not available in the public domain. However, by examining studies on structurally related indazole derivatives, a predictive assessment of its likely ADMET properties can be formulated.

Absorption

The absorption of a drug, typically after oral administration, is its journey from the site of administration into the systemic circulation. For indazole derivatives, this is influenced by factors such as solubility and permeability across the intestinal membrane.

Permeability: The Caco-2 cell permeability assay is a widely accepted in vitro model for predicting human intestinal absorption. creative-bioarray.comnih.gov Studies on various heterocyclic compounds, including those with structures analogous to indazoles, have demonstrated a range of permeability coefficients. For instance, some tryptanthrin (B1681603) derivatives, which also contain a heterocyclic core, have shown high permeability with apparent permeability coefficient (Papp) values exceeding 32.0 × 10⁻⁶ cm/s. nih.gov Conversely, other compounds can be substrates for efflux transporters like P-glycoprotein (P-gp), which can limit their absorption. creative-bioarray.com The presence of methyl groups, such as those in this compound, can influence lipophilicity, which in turn may affect membrane permeability.

Distribution

Following absorption, a drug is distributed throughout the body via the circulatory system. The extent of distribution is influenced by its binding to plasma proteins, such as albumin.

Plasma Protein Binding: The binding of drugs to plasma proteins is a reversible process that can significantly affect the concentration of free, unbound drug available to interact with its target. youtube.com Many drugs, particularly acidic ones, can exhibit high plasma protein binding, with the unbound fraction being as low as 1%. youtube.com The specific binding characteristics of this compound are not documented, but it is a property that would need to be determined to understand its pharmacokinetic profile.

Metabolism

Metabolism is the biochemical modification of drug molecules by enzymes, primarily in the liver. This process can lead to the formation of active, inactive, or sometimes toxic metabolites. For indazole derivatives, several metabolic pathways have been identified.

Metabolic Stability: The metabolic stability of a compound influences its half-life and duration of action. researchgate.net In vitro studies using liver microsomes or hepatocytes are common methods to assess this. researchgate.net Research on substituted indoles and indazoles has shown that structural modifications can significantly impact metabolic stability. For example, a 2N-protected indazole was found to be more metabolically stable and produced fewer metabolites compared to its indole analogue. nih.gov The half-life (T₁/₂) of a compound in such assays is a key indicator of its stability; for instance, one study aimed for a T₁/₂ of greater than 60 minutes for their lead compounds. nih.gov

Metabolic Pathways: Studies on 5-bromo-indazole-3-carboxamide synthetic cannabinoids have revealed common metabolic pathways that are likely relevant to this compound. A key finding is that the bromide on the indazole core generally remains intact during metabolism. nih.govdiva-portal.orgresearchgate.net Common biotransformations include:

Hydroxylation: The addition of hydroxyl (-OH) groups to the molecule.

Amide or Ester Hydrolysis: The cleavage of amide or ester bonds, if present.

Glucuronidation: A Phase II conjugation reaction where a glucuronic acid moiety is attached to the drug or its metabolites, facilitating excretion. nih.govresearchgate.net Glucuronidation has been noted to be more common in indazole analogs that lack a "tail" moiety. researchgate.net

For other substituted indazoles, metabolism can also involve oxidation and glycosylation. nih.gov

Excretion

Excretion is the process by which a drug and its metabolites are removed from the body, primarily through the kidneys (urine) or in the feces. The physicochemical properties of the metabolites, such as increased polarity from metabolic reactions, typically facilitate their renal clearance.

Toxicity

Preclinical toxicity studies are essential to identify potential adverse effects of a drug candidate. For indazole derivatives, some in vitro toxicity data is available for related compounds.

In Vitro Toxicity: A study on the inhibitory effects of various halo-substituted 1H-indazoles on the activity of human serum paraoxonase 1 (PON1), an important antioxidant enzyme, found that these compounds could inhibit its function. aksaray.edu.tr The inhibitory potential varied with the type and position of the halogen substituent. For the bromo-substituted indazoles tested, the following 50% inhibitory concentrations (IC₅₀) and inhibition constants (Ki) were reported:

| Compound | IC₅₀ (µM) | Ki (µM) | Inhibition Type |

| 4-Bromo-1H-indazole | 68.0 ± 12.0 | 81.0 ± 24.0 | Competitive |

| 6-Bromo-1H-indazole | 55.0 ± 3.00 | 49.0 ± 16.0 | Competitive |

| 7-Bromo-1H-indazole | 68.0 ± 12.0 | 45.0 ± 15.0 | Competitive |

| Data from Beydemir et al., 2018 aksaray.edu.tr |

It is important to note that these compounds differ from this compound in their substitution pattern.

Furthermore, some indazole derivatives have been evaluated for their cytotoxic effects against various cancer cell lines. For example, certain indazole analogues of curcumin (B1669340) showed IC₅₀ values ranging from 27.20 to over 100 µM against HeLa, WiDr, and MCF-7 cell lines. japsonline.com Another study on a series of indazole derivatives reported potent growth inhibitory activity against several cancer cell lines, with IC₅₀ values in the range of 0.23–1.15 μM for the most active compound. rsc.orgresearchgate.net One study on a 1H-indazole-3-amine derivative showed an IC₅₀ of 5.15 µM against the K562 cell line, with greater selectivity for cancer cells over normal cells. nih.gov

A toxicity study on 7-nitroindazole in rats indicated that long-term administration could lead to a reduction in the weight of the heart and kidneys. nih.gov This highlights the importance of thorough toxicological evaluation for any new indazole derivative intended for therapeutic use.

Advanced Applications and Future Research Directions for 5 Bromo 1,7 Dimethyl 1h Indazole

Materials Science Applications of Indazole Derivatives

The unique structural and electronic properties of the indazole ring system make its derivatives promising candidates for the development of novel materials. The fusion of a benzene (B151609) and pyrazole (B372694) ring creates a rigid, aromatic structure that can be functionalized to tune its material properties.

Organic Semiconductors and Optoelectronic Properties

Indazole derivatives are being explored for their potential in optoelectronic applications, largely due to their inherent photoluminescent (PL) properties. mdpi.com The extended aromaticity of the indazole core allows for ligand-centered π-π* electronic transitions, which are crucial for light emission. mdpi.com When coordinated with d¹⁰ metals such as Zinc (Zn) and Cadmium (Cd), these compounds can form coordination polymers (CPs) that exhibit luminescence, making them suitable for applications in organic light-emitting diodes (OLEDs) and sensors. mdpi.com While research has also heavily focused on related nitrogen-containing heterocycles like imidazoles for OLEDs, the principles of their excellent photoluminescence, good thermal properties, and electrochemical stability are applicable to the indazole scaffold. researchgate.netmdpi.com

The development of these materials often involves studying their emission characteristics both in the solid state and in solution to understand their stability and performance. Theoretical studies, such as time-dependent density-functional theory (TD-DFT) calculations, are used to confirm that the electronic transitions governing the emission are centered on the ligand, which is a key aspect for designing new luminescent materials. mdpi.com

Table 1: Photoluminescent Properties of Indazole-Based Coordination Polymers

| Compound | Metal Ion | Emission Type | Potential Application | Source |

|---|---|---|---|---|

| [Zn(L)(H₂O)]n | Zn(II) | Ligand-centered π-π* transitions | Luminescent Materials, OLEDs | mdpi.com |

| [Cd₂(HL)₄]n | Cd(II) | Ligand-centered π-π* transitions | Luminescent Materials, Sensors | mdpi.com |

Note: In the table, 'L' refers to the 1H-indazole-6-carboxylate ligand.

Functional Materials Development

The application of indazole derivatives extends to the creation of other functional materials. A related isomer, 5-Bromo-1,6-dimethyl-1H-indazole, is noted for its use in developing novel materials like polymers and coatings. chemimpex.com The unique chemical properties conferred by the dimethylated indazole structure, combined with the reactive bromine handle, allow it to be incorporated into larger polymeric chains or used to create specialized surface coatings. This suggests that 5-Bromo-1,7-dimethyl-1H-indazole could similarly serve as a valuable monomer or additive in materials science.

Role in Catalysis or Ligand Design

The indazole scaffold is a versatile platform for designing ligands used in transition metal catalysis. The nitrogen atoms in the pyrazole ring can coordinate with metal centers, while substituents on the bicyclic frame can be modified to fine-tune the steric and electronic properties of the resulting catalyst.

The bromine atom at the 5-position, as seen in this compound, is a particularly useful feature. It serves as a versatile synthetic handle for introducing other functional groups, especially phosphine (B1218219) moieties, through cross-coupling reactions. ontosight.ainih.gov This has led to the development of novel indazole-phosphine ligands. Recent research has demonstrated the synthesis of such a ligand and its application in gold(I) catalysis. nih.gov A key finding was that the indazole backbone can be easily modified, for instance, through methylation, to create a cationic phosphine ligand. This simple modification allows for a direct comparison between neutral and cationic gold(I) complexes, revealing that the insertion of a positive charge can significantly alter catalytic activity in benchmark reactions like enyne cyclizations. nih.gov

The ability to selectively functionalize the indazole ring is critical for ligand design. Significant progress has been made in developing methods for regioselective N1-alkylation, a crucial step for ensuring the synthesis of a single, desired isomer for use in catalysis. rsc.orgbeilstein-journals.org

Table 2: Examples of Indazole-Based Ligands in Catalysis

| Ligand Type | Modification | Metal | Application | Finding | Source |

|---|---|---|---|---|---|

| Indazole Phosphine | Neutral | Gold(I) | Enyne Cyclization | Serves as benchmark for catalytic activity. | nih.gov |

Emerging Interdisciplinary Research Involving this compound

The most significant area of interdisciplinary research for indazole compounds lies at the intersection of chemistry, biology, and medicine. The indazole scaffold is recognized as a "privileged" structure in medicinal chemistry due to its wide range of biological activities, including anti-inflammatory, antimicrobial, and anticancer properties. ontosight.airsc.orgnih.govresearchgate.net

Consequently, compounds like this compound are highly valuable as key intermediates or building blocks in the synthesis of complex pharmaceutical molecules. ontosight.ai The bromine atom allows for its use in cross-coupling reactions to build libraries of novel compounds that can be screened against various disease targets. ontosight.ai A vast body of research focuses on indazole derivatives as potent inhibitors of protein kinases, which are crucial targets in oncology. rsc.orgnih.govresearchgate.net While the direct biological activity of this compound is not extensively documented, its utility as a precursor for creating pharmacologically active agents represents its primary role in current interdisciplinary research.

Challenges and Future Perspectives in the Research and Development of Indazole Compounds

Despite their promise, the development of indazole-based compounds faces several challenges. However, ongoing research is paving the way for future advancements.

Key challenges include the synthetic complexities of these molecules. researchgate.net Achieving regioselectivity during substitution reactions, particularly alkylation at the N1 versus N2 positions of the indazole ring, is a persistent difficulty that can lead to product mixtures and low yields. beilstein-journals.org The development of efficient, safe, and scalable synthetic routes is paramount, as some established methods, like the Ullmann cyclization, can present thermal hazards. researchgate.netresearchgate.net

Future research is aimed at overcoming these hurdles and expanding the applications of indazoles. The development of novel catalysts and the use of emerging technologies like flow chemistry are expected to provide more efficient and controlled synthetic pathways. nih.govresearchgate.net In materials science, a key perspective is the systematic exploration of a wider array of indazole derivatives to fully map their structure-property relationships for optoelectronic and other functional material applications. mdpi.com In medicinal chemistry, the indazole core will undoubtedly remain a critical scaffold for the discovery of new therapeutic agents for a multitude of diseases. nih.gov

Table 3: Summary of Challenges and Future Directions for Indazole Compounds

| Area | Challenges | Future Perspectives | Source |

|---|---|---|---|

| Synthesis | Regioselectivity (N1 vs. N2), tautomeric instability, low yields, thermal hazards on scale-up. | Development of novel catalysts, use of flow chemistry, improved process safety. | beilstein-journals.orgresearchgate.netresearchgate.netresearchgate.net |

| Materials Science | Limited understanding of structure-property relationships for many derivatives. | Systematic exploration of optoelectronic properties, design of new polymers and coatings. | mdpi.comchemimpex.com |

| Catalysis | Fine-tuning ligand properties for specific reactions. | Design of new, highly selective indazole-based ligands for a broader range of catalytic transformations. | nih.gov |

| Interdisciplinary | Bridging synthetic chemistry with biological applications. | Continued use as a key scaffold in drug discovery for cancer, cardiovascular, and infectious diseases. | rsc.orgnih.gov |

常见问题

Q. How does the bromine substituent influence electronic properties in 1H-indazole derivatives?

- Analysis : Perform Hammett studies using substituent constants (σ) to quantify electron-withdrawing effects. Compare NMR chemical shifts at C3/C7 positions with non-brominated analogs .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。